molecular formula C18H15BrN2O2 B11328276 2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide

2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11328276
M. Wt: 371.2 g/mol
InChI Key: FTHPEZDMVLMCGR-UHFFFAOYSA-N
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Description

2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide is a chemical compound with a molecular formula of C18H15BrN2O2. This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a quinoline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-ethoxyquinoline and 2-bromobenzoyl chloride.

    Formation of Intermediate: 8-ethoxyquinoline is reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate this compound.

    Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The quinoline moiety can undergo reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include dihydroquinoline derivatives.

Scientific Research Applications

2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and quinoline moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-quinolinyl)benzamide
  • 2-bromo-N-(6-methoxyquinolin-5-yl)benzamide
  • 2-bromo-N-(7-chloroquinolin-5-yl)benzamide

Uniqueness

2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of the ethoxy group at the 8-position of the quinoline ring. This structural feature may contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

2-bromo-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-16-10-9-15(13-7-5-11-20-17(13)16)21-18(22)12-6-3-4-8-14(12)19/h3-11H,2H2,1H3,(H,21,22)

InChI Key

FTHPEZDMVLMCGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Br)C=CC=N2

Origin of Product

United States

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